PS48

Allosteric kinase modulation PDK1 signaling PIF-pocket pharmacology

Researchers requiring selective activation of PDK1 without ATP-competitive interference often face supply of mis-annotated or inhibitor-only compounds. PS48 is the functionally validated allosteric activator that binds the PIF/HM pocket (Kd=10.3 μM; AC50=7.95 μM) and rescues Akt-pT308/GSK3β signaling at 10 nM-1 μM. • Uniquely enables Akt pathway rescue in neurodegeneration, insulin-resistance, and iPSC reprogramming models. • Inactive E-isomer PS47 included as negative control to confirm PIF-pocket specificity. • Consistent ≥98% HPLC purity; shipped under blue ice/dry ice to preserve allosteric activity.

Molecular Formula C17H15ClO2
Molecular Weight 286.8 g/mol
Cat. No. B610299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS48
SynonymsPS-48;  PS 48;  PS48; 
Molecular FormulaC17H15ClO2
Molecular Weight286.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12-
InChIKeyLLJYFDRQFPQGNY-QINSGFPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PS48 PIF-Pocket Binding Profile


PS48 is a small-molecule allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1; PDPK1), a master kinase in the PI3K/Akt/mTOR signaling axis [1]. It binds exclusively to the hydrophobic motif (HM)/PIF-binding pocket in the kinase catalytic domain, a regulatory site topographically and mechanistically distinct from the ATP-binding cleft [1]. In vitro, PS48 binds to the PDK1(50–359) construct with a dissociation constant (Kd) of 10.3 μM as determined by isothermal titration calorimetry, and activates full-length PDK1 with an AC50 of 7.95 ± 0.2 μM [2]. Unlike ATP-competitive agents, PS48 does not compete with ATP and thereby preserves the native nucleotide-binding conformation of the kinase [1].

PS48 vs. ATP-Competitive Inhibitors


Generic substitution within the PDK1-targeting compound class is scientifically unsound because PS48 is a functional activator, whereas the majority of well-characterized PDK1 modulators—including BX-795 (IC50 = 6 nM), GSK2334470 (IC50 = 10 nM), and OSU-03012 (IC50 = 5 μM)—are ATP-competitive inhibitors that suppress PDK1 catalytic activity and downstream Akt phosphorylation [1]. Substituting an allosteric activator with an ATP-competitive inhibitor will produce opposite phenotypic outcomes in assays measuring Akt S473/T308 phosphorylation, cellular proliferation, or insulin signaling restoration [2]. Furthermore, even among purported PDK1 activators, only PS48 and its structural analog PS210 have been validated to bind the PIF pocket with defined thermodynamic and kinetic parameters . Procuring a compound lacking this specific binding mode introduces uncontrolled variables in experimental design and invalidates cross-study reproducibility.

PS48 Differentiation Evidence


PIF-Pocket Activation vs. ATP Inhibition

PS48 binds exclusively to the HM/PIF-binding pocket of PDK1 (Kd = 10.3 μM), a regulatory site that does not overlap with the ATP-binding cleft [1]. In contrast, the widely used PDK1 inhibitor BX-795 is an ATP-competitive inhibitor with IC50 = 6 nM that occupies the ATP-binding site and prevents catalytic activity [2]. OSU-03012, another comparator, inhibits PDK1 with IC50 = 5 μM also via an ATP-competitive mechanism . This fundamental mechanistic divergence means PS48 activates PDK1 whereas BX-795 and OSU-03012 inhibit it, producing opposite effects on Akt phosphorylation and downstream signaling [1].

Allosteric kinase modulation PDK1 signaling PIF-pocket pharmacology

Akt Signaling Rescue: PS48 vs. Insulin

In SH-SY5Y neuronal cells expressing Aβ42, PS48 (1 μM) restored inhibited Akt phosphorylation (pT308) to control levels, comparable to the rescue achieved by high-dose insulin (100 nM) [1]. PS48 alone (1 μM) did not overstimulate Akt beyond baseline (lane 3 vs. lane 1, p < 0.01 for stimulatory effect relative to control), demonstrating controlled activation without pathway overshoot [1]. In a separate in vitro radioassay, PS48 at concentrations ranging from 10 nM to 0.5 μM gradually diminished the inhibitory effect of Aβ ADDL (5 μM) on GSK peptide phosphorylation, with the trend approaching control activity levels [2].

Alzheimer's disease models Akt phosphorylation rescue Neuronal insulin signaling

PS48 vs. PS47 Isomer Specificity Control

PS47 is the inactive E-isomer of PS48 and is commercially available as a validated negative control compound . Unlike PS48 (AC50 = 7.95 μM for full-length PDK1 activation), PS47 does not activate PDK1 and does not bind the PIF pocket with functional consequence . This isomer pair provides a built-in specificity control that is absent for ATP-competitive PDK1 inhibitors, where inactive enantiomers are not typically available. The availability of PS47 as a matched negative control enables rigorous validation that observed biological effects are specifically attributable to PIF-pocket engagement rather than off-target activity .

Negative control Isomer specificity PIF-pocket validation

In Vivo Cognitive Improvement in Alzheimer's Model

In βAPP/PS-1 transgenic mice, dietary administration of PS48 (50 mg/kg) from 10 to 14 months of age significantly improved spatial learning and memory performance in the Morris Water Maze test compared to vehicle-treated transgenic controls [1]. PS48-treated transgenic animals on either standard diet (SD) or high-fat diet (HFD) demonstrated positive effects on learning the spatial location of a hidden platform [1]. PS48 was well tolerated without obvious clinical signs or symptoms and did not itself affect longevity [2]. This in vivo efficacy profile contrasts with ATP-competitive PDK1 inhibitors, which have not been reported to improve cognitive function in neurodegenerative models and are primarily developed as anticancer agents [3].

In vivo pharmacology Alzheimer's disease Cognitive function

PS48 Application Scenarios


Aβ Toxicity & Insulin Resistance Rescue

Use PS48 at 10 nM to 1 μM to restore Akt phosphorylation (pT308) and downstream GSK3β signaling in neuronal cell lines (e.g., SH-SY5Y) or primary neurons expressing Aβ42 or exposed to palmitate-induced insulin resistance [1]. PS48 provides a small-molecule alternative to high-dose insulin (100 nM) for pathway rescue without overstimulating Akt beyond baseline [1]. Include PS47 (inactive E-isomer) as a negative control to confirm PIF-pocket specificity . This scenario is uniquely enabled by PS48's allosteric activation mechanism, which ATP-competitive inhibitors cannot replicate [2].

In Vivo Cognitive Studies in AD Models

Administer PS48 via diet at 50 mg/kg to βAPP/PS-1 transgenic mice for 4-month treatment periods to assess improvements in spatial learning and memory using Morris Water Maze testing [1]. PS48 has demonstrated positive effects on cognitive performance in this model and is well tolerated without affecting longevity [1]. This application scenario is supported by peer-reviewed in vivo efficacy data that are not available for ATP-competitive PDK1 inhibitors in neurodegeneration contexts .

PDK1-AKT1 Heterodimer Displacement Assays

Employ PS48 as a competitive displacement probe in coupled PDK1-AKT1 kinase assays to quantify AKT1 displacement from PDK1 heterodimers [1]. When added during the PDK1 phosphoactivation phase, PS48 competitively displaces AKT1, yielding significant loss of AKT1 activity (p < 0.02); addition after this phase produces significantly less inhibition (p < 0.05) [1]. This temporal resolution of PDK1-AKT1 interaction dynamics is uniquely enabled by PS48's reversible PIF-pocket binding and is not achievable with ATP-competitive inhibitors .

iPSC Reprogramming Enhancement

Use PS48 at 5 μM in cell culture media to enhance induced pluripotent stem cell (iPSC) reprogramming efficiency from human epidermal keratinocytes and endothelial cells [1]. PS48 activates the PDK1/Akt/mTOR axis, a pathway critical for somatic cell reprogramming, and has been specifically validated for this application in peer-reviewed studies [1]. ATP-competitive PDK1 inhibitors are contraindicated for reprogramming applications due to their inhibitory effect on the same pathway .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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